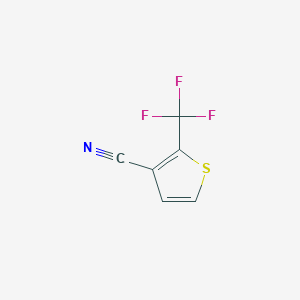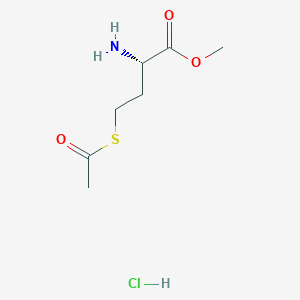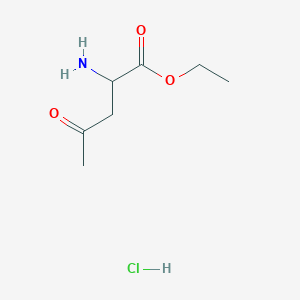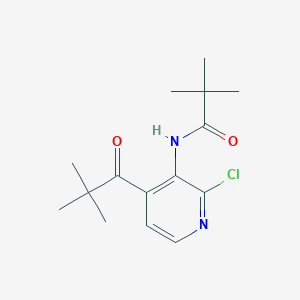
2-(Trifluoromethyl)thiophene-3-carbonitrile
Übersicht
Beschreibung
“2-(Trifluoromethyl)thiophene-3-carbonitrile” is a chemical compound with the molecular formula C6H2F3NS . It is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)thiophene-3-carbonitrile” consists of a thiophene ring with a trifluoromethyl group attached at the 2-position and a carbonitrile group attached at the 3-position .Physical And Chemical Properties Analysis
The molecular weight of “2-(Trifluoromethyl)thiophene-3-carbonitrile” is 177.14 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Thiophene derivatives, including those similar to 2-(Trifluoromethyl)thiophene-3-carbonitrile, have been synthesized and explored for various properties. For instance, thiophene-3-carbonitrile N-oxides containing alkylthio, alkylsulfinyl, and alkylsulfonyl groups have been obtained and studied for their ability to undergo 1,3-dipolar cycloaddition, which can produce isoxazolines (Krayushkin et al., 1988).
Structural Studies
- The structural characteristics of thiophene derivatives, including a type similar to 2-(Trifluoromethyl)thiophene-3-carbonitrile, have been studied using techniques like NMR and X-ray diffraction. These studies reveal important information about molecular geometry and intermolecular interactions (Çoruh et al., 2005).
Electrochemical Applications
- Various thiophene derivatives have been investigated for their electrochemical properties, suggesting potential applications in areas like electrochemical capacitors. For example, studies on poly 3-(phenylthiophene) derivatives have shown their suitability as active materials for such applications, demonstrating significant energy and power densities (Ferraris et al., 1998).
Synthetic Methodologies
- Research has also focused on the development of novel synthetic methodologies for thiophene derivatives. Parallel solid-phase synthesis techniques have been developed, leading to the production of a range of thiophene-3-carbonitrile derivatives (Lee et al., 2014).
Photophysical Properties
- The photophysical properties of thiophene derivatives, closely related to 2-(Trifluoromethyl)thiophene-3-carbonitrile, have been studied, suggesting applications in fields such as light-emitting materials and sensors (Dappour et al., 2019).
Chemical Reactivity
- The reactivity of thiophene derivatives in various chemical reactions has been a subject of research. This includes studies on the 1,3-dipolar cycloaddition reactions of thiophene carbonitrile N-oxides with different dipolarophiles (Iwakura et al., 1968).
Zukünftige Richtungen
Thiophene-based analogs, including “2-(Trifluoromethyl)thiophene-3-carbonitrile”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities and potential applications of “2-(Trifluoromethyl)thiophene-3-carbonitrile”.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHXOKAYFCKNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)thiophene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)







![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)